molecular formula C6H7ClN2O2 B577357 4-Aminopicolinic acid hydrochloride CAS No. 1291487-29-0

4-Aminopicolinic acid hydrochloride

Cat. No.: B577357
CAS No.: 1291487-29-0
M. Wt: 174.584
InChI Key: HWUHHMYNWTYPRL-UHFFFAOYSA-N
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Description

4-Aminopicolinic acid hydrochloride is a heterocyclic organic compound belonging to the pyridine family. It is characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 2-position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopicolinic acid hydrochloride typically involves the nitration of picolinic acid followed by reduction. The nitration step introduces a nitro group at the 4-position, which is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The process involves the controlled addition of reagents and catalysts, maintaining optimal temperature and pressure conditions to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopicolinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminopicolinic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminopicolinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can chelate metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Aminopicolinic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Biological Activity

4-Aminopicolinic acid hydrochloride (4-AP) is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological mechanisms, therapeutic applications, and relevant research findings associated with 4-AP.

  • Molecular Formula : C₆H₈ClN₂O₂
  • Molar Mass : 138.12 g/mol
  • Physical State : Colorless crystalline powder
  • Solubility : Soluble in water, alcohol, and esters
  • Melting Point : Approximately 188-190 °C

4-Aminopicolinic acid functions primarily through its role as a ligand in various biochemical pathways. It has been shown to interact with metal ions, particularly zinc, which is crucial for numerous enzymatic reactions and cellular functions. The compound also exhibits immunomodulatory properties, enhancing the immune response through the activation of macrophages and influencing cytokine production.

Key Mechanisms:

  • Zinc Transport : 4-AP is involved in the transport of zinc ions, which play a critical role in immune function and cellular metabolism .
  • Cytokine Modulation : It influences the production of key cytokines such as interferon-gamma (IFN-γ), which is essential for macrophage activation and inflammatory responses .
  • Antiviral Activity : Research indicates that 4-AP may exhibit antiviral properties, potentially aiding in the treatment of viral infections by modulating immune responses .

Immunomodulation

Studies have demonstrated that 4-Aminopicolinic acid enhances macrophage activity, leading to increased production of reactive nitrogen intermediates. This effect is significant in inflammatory conditions where macrophages play a pivotal role in pathogen clearance .

Antiviral Properties

In vitro studies have shown that 4-AP can inhibit viral replication and enhance the efficacy of antiviral therapies when used in conjunction with other cytokines like IFN-γ . This dual action may provide a therapeutic avenue for conditions such as herpes and other viral infections.

Case Studies

  • Macrophage Activation : A study highlighted that 4-AP significantly increases nitric oxide production in macrophages when combined with IFN-γ, indicating its role as a potent immunomodulator .
  • Zinc Deficiency Disorders : In cases of acrodermatitis enteropathica, children exhibited lower plasma levels of picolinic acid derivatives, suggesting a link between zinc metabolism and tryptophan catabolism pathways affected by 4-AP .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Immunomodulation Enhances macrophage activation and cytokine production ,
Antiviral Activity Inhibits viral replication; synergistic effects with IFN-γ
Zinc Transport Facilitates zinc ion transport affecting various enzymatic processes ,

Properties

IUPAC Name

4-aminopyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUHHMYNWTYPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693932
Record name 4-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-29-0
Record name 4-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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